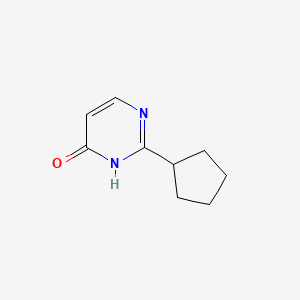

4-Hydroxy-2-(cyclopentyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-8-5-6-10-9(11-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKXGOMSLBFNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 Hydroxy 2 Cyclopentyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 4-Hydroxy-2-(cyclopentyl)pyrimidine.

Elucidation of Molecular Structure via 1H and 13C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the molecular structure of 4-Hydroxy-2-(cyclopentyl)pyrimidine. The chemical shifts in the ¹H NMR spectrum reveal the electronic environment of the hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton.

In the ¹H NMR spectrum, distinct signals are expected for the protons on the pyrimidine (B1678525) ring and the cyclopentyl group. The pyrimidine protons typically appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitrogen atoms and the electron-donating hydroxyl group. The protons of the cyclopentyl group will exhibit complex splitting patterns due to their various chemical and magnetic environments.

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring will resonate at different chemical shifts depending on their proximity to the nitrogen and oxygen atoms. chemicalbook.com For instance, the carbon atom attached to the hydroxyl group (C4) is expected to be significantly deshielded. The carbon atoms of the cyclopentyl group will also have characteristic chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Hydroxy-2-(cyclopentyl)pyrimidine This table is based on general principles of NMR spectroscopy and may not represent exact experimental values.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrimidine H | 6.0 - 8.5 | Doublet, Singlet |

| Cyclopentyl CH | 3.0 - 4.0 | Multiplet |

| Cyclopentyl CH₂ | 1.5 - 2.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Hydroxy-2-(cyclopentyl)pyrimidine This table is based on general principles of NMR spectroscopy and data for similar structures. chemicalbook.comnp-mrd.orgspectrabase.comchemicalbook.com

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrimidine C2 | 160 - 170 |

| Pyrimidine C4 | 165 - 175 |

| Pyrimidine C5 | 100 - 115 |

| Pyrimidine C6 | 150 - 160 |

| Cyclopentyl C1' | 40 - 50 |

| Cyclopentyl C2'/C5' | 25 - 35 |

| Cyclopentyl C3'/C4' | 20 - 30 |

Determination of Connectivity and Stereochemistry using Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. youtube.com For 4-Hydroxy-2-(cyclopentyl)pyrimidine, COSY would show correlations between adjacent protons on the cyclopentyl ring, helping to trace the carbon chain. It would also reveal any coupling between the pyrimidine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.net By analyzing the cross-peaks in an HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.eduresearchgate.net HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, it can show a correlation between the cyclopentyl protons and the C2 carbon of the pyrimidine ring, confirming the point of attachment. researchgate.net

Solid-State NMR for Crystalline Forms and Polymorphs

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of 4-Hydroxy-2-(cyclopentyl)pyrimidine in its crystalline state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, offering insights into the local environment of each nucleus.

The existence of different crystalline forms, or polymorphs, can be identified and characterized using ssNMR. nih.gov Polymorphs of a compound can exhibit different physicochemical properties, and ssNMR can distinguish between them by detecting subtle differences in chemical shifts and relaxation times. nih.gov This is crucial as different polymorphs may arise from different crystallization conditions. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing information about its functional groups and bonding.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in 4-Hydroxy-2-(cyclopentyl)pyrimidine. ucla.edu The absorption of IR radiation at specific frequencies corresponds to the vibrational energies of different bonds.

Key expected IR absorptions include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding. ucla.edu

N-H stretch: In the tautomeric form where the pyrimidine ring contains an N-H bond, a stretching vibration would be observed in the 3300-3500 cm⁻¹ region. ripublication.com

C-H stretch: Absorptions for the cyclopentyl and pyrimidine C-H bonds would appear around 2850-3100 cm⁻¹.

C=O stretch: The keto-enol tautomerism of the 4-hydroxypyrimidine (B43898) moiety means a strong carbonyl (C=O) stretching band could be present in the range of 1650-1700 cm⁻¹. researchgate.net

C=N and C=C stretches: These vibrations from the pyrimidine ring will appear in the 1400-1650 cm⁻¹ region.

The position and shape of the O-H stretching band can provide detailed information about intermolecular and intramolecular hydrogen bonding. mdpi.comrsc.org Broadened peaks suggest strong hydrogen bonding interactions in the solid state or in concentrated solutions. ucla.edu

Table 3: Characteristic Infrared Absorption Frequencies for 4-Hydroxy-2-(cyclopentyl)pyrimidine This table is based on general principles of IR spectroscopy and data for similar structures. ucla.eduripublication.comresearchgate.netcore.ac.uk

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| N-H | Stretching | 3300 - 3500 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C-H (sp²) | Stretching | 3000 - 3100 |

| C=O | Stretching | 1650 - 1700 |

| C=N, C=C | Stretching | 1400 - 1650 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the scattering of light from molecular vibrations. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice-versa.

For 4-Hydroxy-2-(cyclopentyl)pyrimidine, Raman spectroscopy would be particularly useful for observing the vibrations of the pyrimidine ring. researchgate.net The symmetric ring breathing mode, a characteristic vibration of aromatic rings, is typically a strong and sharp band in the Raman spectrum. mdpi.com This technique is also sensitive to the vibrations of the carbon-carbon bonds within the cyclopentyl ring. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. sigmaaldrich.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. In the context of 4-Hydroxy-2-(cyclopentyl)pyrimidine, high-resolution mass spectrometry and the analysis of its fragmentation patterns are particularly insightful.

High-resolution mass spectrometry (HRMS) is instrumental in determining the exact molecular formula of a compound by measuring its mass with very high precision. This technique can differentiate between compounds that have the same nominal mass but different elemental compositions. For 4-Hydroxy-2-(cyclopentyl)pyrimidine (C9H12N2O), HRMS provides an accurate mass measurement that confirms its elemental composition. This level of precision is crucial for distinguishing it from other potential isomers or isobaric compounds. The high accuracy of HRMS is essential for confirming the identity of newly synthesized compounds and for metabolic studies where precise mass is a key identifier.

Table 1: HRMS Data for 4-Hydroxy-2-(cyclopentyl)pyrimidine and Related Compounds

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| 4-Hydroxy-2-(cyclopentyl)pyrimidine | C9H12N2O | 164.09496 |

| 4-Hydroxy-2-cyclopentenone | C5H6O2 | 98.03678 |

| Uracil (B121893) | C4H4N2O2 | 112.02728 |

This table presents the calculated monoisotopic masses for 4-Hydroxy-2-(cyclopentyl)pyrimidine and related compounds, illustrating the precision required for their identification via HRMS.

In addition to providing the accurate mass of the molecular ion, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The pattern of fragmentation is unique to a molecule's structure and provides a "fingerprint" that can be used for structural elucidation. The fragmentation of 4-Hydroxy-2-(cyclopentyl)pyrimidine would likely involve characteristic losses of the cyclopentyl group and portions of the pyrimidine ring. For instance, the cleavage of the bond between the cyclopentyl ring and the pyrimidine ring would result in a significant fragment ion. Further fragmentation of the pyrimidine ring itself would yield smaller ions that are indicative of its substitution pattern. Analyzing these fragmentation pathways allows for the unambiguous confirmation of the connectivity of the atoms within the molecule.

X-ray Crystallography

By diffracting X-rays through a single crystal of 4-Hydroxy-2-(cyclopentyl)pyrimidine, it is possible to generate a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined, revealing the exact bond lengths and angles. This data confirms the planar nature of the pyrimidine ring and the conformation of the cyclopentyl substituent. Furthermore, if the compound is chiral and crystallizes in a non-centrosymmetric space group, X-ray crystallography can be used to determine its absolute configuration.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between the pyrimidine rings. researchgate.netmdpi.com The hydroxy group and the nitrogen atoms in the pyrimidine ring of 4-Hydroxy-2-(cyclopentyl)pyrimidine are capable of forming hydrogen bonds, which would play a significant role in the crystal packing. nih.gov Understanding these interactions is crucial as they influence the physical properties of the solid, such as melting point, solubility, and crystal morphology. mdpi.com The analysis of the crystal packing provides a complete picture of the supramolecular assembly of the compound in the solid state. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Hydroxy 2 Cyclopentyl Pyrimidine

Tautomeric Equilibria Studies of 4-Hydroxypyrimidine (B43898) Systems

Tautomerism, the phenomenon where a molecule exists as a mixture of two or more interconvertible structural isomers, is a critical aspect of the chemistry of 4-hydroxypyrimidines. nih.gov This equilibrium can dramatically influence the molecule's chemical reactivity, physical properties, and biological function.

The 4-hydroxypyrimidine core, central to 4-Hydroxy-2-(cyclopentyl)pyrimidine, primarily exhibits keto-enol tautomerism. This involves the migration of a proton between the oxygen of the hydroxyl group and a ring nitrogen atom. The two principal tautomeric forms are the enol form (4-hydroxypyrimidine) and the keto form (pyrimidin-4(1H)-one or pyrimidin-4(3H)-one).

Computational studies on the parent 4-hydroxypyrimidine molecule have shown that the relative stability of these tautomers is highly dependent on the environment. In the gas phase, the enol (hydroxy) form is significantly more stable. wayne.edu However, in condensed phases, such as in polar solvents or the solid crystalline state, the equilibrium shifts to favor the more polar keto (pyrimidinone) form. wayne.edu This shift is attributed to the better solvation of the larger dipole moment of the keto tautomer. The introduction of a substituent at the C2 position, such as a cyclopentyl group, does not alter this fundamental equilibrium but can modulate the relative energies of the tautomers.

Table 1: Principal Tautomers of the 4-Hydroxypyrimidine Core

| Tautomer Name | Structure | Common Phase |

| 4-Hydroxypyrimidine (Enol form) | A pyrimidine (B1678525) ring with a hydroxyl group at position 4. | Gas Phase |

| Pyrimidin-4(1H)-one (Keto form) | A pyrimidine ring with a carbonyl group at position 4 and a proton on the N1 nitrogen. | Condensed Phase |

| Pyrimidin-4(3H)-one (Keto form) | A pyrimidine ring with a carbonyl group at position 4 and a proton on the N3 nitrogen. | Condensed Phase |

The nature of the substituent at various positions on the pyrimidine ring can exert a significant influence on the position of the tautomeric equilibrium. Computational models are essential for systematically studying these substituent effects. The cyclopentyl group at the C2 position of 4-Hydroxy-2-(cyclopentyl)pyrimidine is classified as a saturated alkyl group. Its influence on tautomeric stability is primarily through electronic and steric effects.

Electronically, alkyl groups are weakly electron-donating through an inductive effect. This can influence the electron density distribution within the pyrimidine ring, subtly altering the relative acidities and basicities of the atoms involved in the tautomerization process. Computational studies on related systems, such as those with methyl substituents, help in understanding these influences. nih.gov For instance, the substituent effect can be analyzed by calculating changes in the σ and π-electron populations of the pyrimidine ring upon substitution. researchgate.net While a cyclopentyl group's electronic effect is modest compared to strong electron-withdrawing or -donating groups, it can still shift the equilibrium by a small but potentially significant amount. Steric effects, arising from the bulkiness of the cyclopentyl group, can also play a role by favoring tautomers or conformations that minimize steric hindrance with adjacent atoms.

As the tautomeric equilibrium of 4-hydroxypyrimidine systems is highly sensitive to the solvent, accurate modeling of solvation effects is crucial for predicting their behavior in solution. orientjchem.org The Polarizable Continuum Model (PCM) is a widely used computational method for this purpose. orientjchem.orgresearchgate.net In the PCM framework, the solvent is treated as a continuous dielectric medium that is polarized by the solute molecule. This approach allows for the calculation of solvation free energies, which can then be used to predict how the tautomeric equilibrium will shift when moving from the gas phase to a solvent.

For 4-hydroxypyrimidine derivatives, these calculations consistently show that the keto tautomer is significantly stabilized by polar solvents more than the enol tautomer due to its larger dipole moment. mdpi.com Therefore, for 4-Hydroxy-2-(cyclopentyl)pyrimidine, it is predicted that the pyrimidinone (keto) form would be the dominant species in polar solvents like water or ethanol. The choice of solvent can even influence the relative stability between different keto forms (e.g., N(1)H vs. N(3)H). Theoretical studies can explore these effects across a range of solvents with varying dielectric constants. researchgate.netresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are the engine behind the theoretical investigation of molecules like 4-Hydroxy-2-(cyclopentyl)pyrimidine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and properties of a molecule.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods, particularly with hybrid functionals like B3LYP, are extensively used to investigate pyrimidine derivatives. orientjchem.orgnih.gov

For 4-Hydroxy-2-(cyclopentyl)pyrimidine, DFT calculations can be applied to:

Optimize Molecular Geometries: Determine the most stable three-dimensional structures of the different tautomers, providing precise bond lengths and angles.

Calculate Relative Energies: Predict the relative stabilities of the keto and enol tautomers in both the gas phase and in solution (when combined with a solvation model like PCM), thus determining the equilibrium constant. mdpi.com

Predict Spectroscopic Properties:

Vibrational Spectra: Calculate harmonic frequencies to simulate Infrared (IR) and Raman spectra, which can help identify the characteristic vibrational modes of each tautomer. nih.gov

NMR Spectra: Compute nuclear magnetic shielding tensors to predict ¹H and ¹³C NMR chemical shifts, providing a powerful tool for experimental structure verification. mdpi.com

Electronic Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption bands in UV-Vis spectra. mdpi.com

Table 2: Representative Applications of DFT in the Study of Pyrimidine Derivatives

| Property | DFT Application | Relevance to 4-Hydroxy-2-(cyclopentyl)pyrimidine |

| Geometry | Optimization of atomic coordinates | Provides the 3D structure and conformational preferences of tautomers. |

| Energetics | Calculation of electronic and free energies | Determines the relative stability of tautomers and the position of the equilibrium. |

| IR/Raman | Calculation of vibrational frequencies | Predicts spectroscopic fingerprints to distinguish between the keto and enol forms. |

| NMR | Calculation of chemical shieldings | Aids in the structural elucidation and assignment of experimental NMR signals. |

| UV-Vis | TD-DFT calculation of excitation energies | Helps to understand the electronic transitions and interpret the UV-Vis spectrum. |

While DFT is highly versatile, for problems requiring very high accuracy in energetic predictions, ab initio methods are often employed. These methods are derived directly from quantum mechanical principles without the empirical parameterization often found in DFT functionals.

Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered gold standards for accuracy. wayne.eduarizona.edu For tautomeric equilibria, where the energy differences between isomers can be very small (a few kcal/mol or less), the high accuracy of these methods is critical. For the parent 2-pyridone/2-hydroxypyridine system, ab initio coupled-cluster calculations were instrumental in accurately determining the gas-phase energy difference between the tautomers. arizona.edu Similarly, for 4-pyridone, ab initio calculations provided estimates of the tautomerization energy that were in better agreement with gas-phase experiments than earlier theoretical models. wayne.edu Applying these computationally intensive methods to 4-Hydroxy-2-(cyclopentyl)pyrimidine would provide a high-confidence benchmark for the relative energies of its tautomers, against which faster DFT methods could be compared.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Related Descriptors (e.g., Ionization Potential, Electron Affinity)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. aimspress.com The HOMO energy (E_HOMO) correlates with the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. aimspress.comirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. aimspress.comnih.gov

For pyrimidine derivatives, the distribution of these orbitals often shows the HOMO located over the electron-rich pyrimidine ring and the LUMO spread across the heterocyclic system. researchgate.net The charge transfer that occurs within the molecule can be understood through these orbitals. aimspress.com

From the HOMO and LUMO energies, several key chemical reactivity descriptors can be calculated, based on Koopmans' theorem:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E_LUMO.

Electronegativity (χ): The power of an atom to attract electrons. It is calculated as χ = (I + A) / 2. mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. mdpi.com

A molecule with a high HOMO energy is a better electron donor, while one with a low LUMO energy is a better electron acceptor. irjweb.com The following table provides illustrative theoretical values for 4-Hydroxy-2-(cyclopentyl)pyrimidine, calculated using Density Functional Theory (DFT) methods, which are standard for such analyses. researchgate.netscienceopen.com

Table 1: Theoretical Frontier Orbital Energies and Reactivity Descriptors Note: These values are representative for a pyrimidine derivative and are calculated for illustrative purposes.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.35 |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -0.95 |

| HOMO-LUMO Energy Gap | ΔE | 5.40 |

| Ionization Potential | I | 6.35 |

| Electron Affinity | A | 0.95 |

| Electronegativity | χ | 3.65 |

| Chemical Hardness | η | 2.70 |

Theoretical Studies of Bond Dissociation Enthalpies (BDE) and Spin Density Distributions

Bond Dissociation Enthalpy (BDE) is the standard enthalpy change required to break a specific bond homolytically, forming two radical fragments. ucsb.edu BDE values are critical for predicting the thermal stability of a molecule and understanding reaction mechanisms that involve bond cleavage, particularly in antioxidant activity or radical-mediated processes. Theoretical calculations, often using DFT, can provide reliable BDE estimates for each bond within the molecule. For 4-Hydroxy-2-(cyclopentyl)pyrimidine, key bonds for analysis would include the C-N and C-C bonds linking the cyclopentyl group to the pyrimidine ring, the C-H bonds on the cyclopentyl ring, and the O-H bond of the hydroxyl group.

Spin density distribution analysis is performed on radical species of the molecule (e.g., after hydrogen abstraction). This calculation reveals the distribution of the unpaired electron across the molecular framework. rsc.org The sites with the highest spin density are the most likely to participate in subsequent reactions. researchgate.netrsc.org For a radical formed from 4-Hydroxy-2-(cyclopentyl)pyrimidine, spin density calculations would indicate whether the unpaired electron is localized on the oxygen atom, delocalized into the pyrimidine ring, or distributed elsewhere, which is crucial for predicting its reactivity. rsc.org

Table 2: Estimated Bond Dissociation Enthalpies (BDE) for Key Bonds Note: These are estimated values based on typical BDEs for similar chemical environments.

| Bond | Estimated BDE (kcal/mol) |

| Pyrimidine-C – Cyclopentyl-C | 85-95 |

| Cyclopentyl C–H (tertiary) | 95-98 |

| Cyclopentyl C–H (secondary) | 98-101 |

| Pyrimidine C–OH | 100-110 |

| O–H | 85-90 (phenol-like) |

Conformational Analysis and Energy Landscapes of the Cyclopentyl Moiety and Pyrimidine Ring

The flexibility of 4-Hydroxy-2-(cyclopentyl)pyrimidine is primarily due to the conformational freedom of the cyclopentyl ring and the rotation around the single bond connecting it to the pyrimidine ring. The cyclopentyl ring is not planar and adopts puckered conformations, typically an "envelope" or "twist" form, to relieve ring strain.

Conformational analysis via computational methods involves mapping the potential energy surface (PES) of the molecule. nih.gov This is achieved by systematically changing key dihedral angles—such as the one defining the rotation of the cyclopentyl group relative to the pyrimidine ring—and calculating the corresponding energy. The resulting energy landscape reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. Identifying the global minimum energy conformation provides the most probable three-dimensional structure of the molecule under isolated conditions. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insight into static properties, molecular modeling and dynamics simulations explore the behavior of molecules over time.

Force Field Development and Validation for Pyrimidine Systems

Molecular Dynamics (MD) simulations rely on empirical potential energy functions known as force fields to describe the interactions between atoms. ethz.ch Force fields like CHARMM, AMBER, and OPLS are composed of parameters that define bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). rsc.orgnih.govacs.org

While these force fields are well-parameterized for standard biomolecules like nucleic acids and proteins, a specific molecule like 4-Hydroxy-2-(cyclopentyl)pyrimidine may require additional parameterization or validation. nih.govnih.gov The process involves:

Parameter Assignment: Using general rules or analogy from existing parameters in force fields like the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF). nih.gov

Parameter Optimization: If existing parameters are inadequate, new ones are developed. This typically involves fitting the force field parameters to reproduce high-level quantum mechanical data (e.g., molecular geometries, vibrational frequencies, rotational energy profiles) and/or experimental data (e.g., heats of sublimation, density). ethz.chnih.gov

Validation: The new parameters are tested for their ability to reproduce properties not used in the fitting process, ensuring their transferability and accuracy. nih.gov

The development of accurate polarizable and non-polarizable force fields for pyrimidine systems is an active area of research, crucial for simulating their interactions in different environments. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Once a validated force field is in place, Molecular Dynamics (MD) simulations can be performed. tandfonline.com In an MD simulation, Newton's equations of motion are solved for every atom in the system, yielding a trajectory that describes how the molecule's position and velocity evolve over time.

For 4-Hydroxy-2-(cyclopentyl)pyrimidine, MD simulations are invaluable for:

Conformational Sampling: Simulations can explore the conformational landscape identified by PES scans, providing statistical information on the populations of different conformers at a given temperature. rsc.org They can overcome energy barriers and sample a wider range of structures than static methods alone.

Studying Dynamics: Analysis of the MD trajectory reveals the dynamic behavior of the molecule. This includes the flexibility of the cyclopentyl ring (puckering motions), the rotational dynamics around the connecting bond, and the interactions of the molecule with its environment, such as solvent molecules. tandfonline.com These simulations provide a detailed picture of the molecule's structural fluctuations and stability in conditions that mimic a real system. rsc.orgtandfonline.com

Structure Function and Structure Reactivity Relationship Investigations of 4 Hydroxy 2 Cyclopentyl Pyrimidine Analogues

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov These methods are instrumental in predicting the activity of novel compounds and providing insights into their mechanism of action.

Development and Application of Predictive Models (e.g., CoMFA, CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques widely used to develop predictive models for the biological activity of small molecules. nih.govnih.gov These methods correlate the 3D steric and electrostatic fields (in CoMFA) and additional hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA) of a set of aligned molecules with their observed biological activities. nih.govnih.gov

For pyrimidine (B1678525) derivatives, CoMFA and CoMSIA studies have been instrumental in understanding their structure-activity relationships as inhibitors of various enzymes. nih.govnih.govnih.gov For instance, 3D-QSAR models for a series of fluorinated hexahydropyrimidine (B1621009) derivatives with cytotoxic activities have been developed, yielding statistically significant models with high predictive power. nih.gov In one study, the best CoMFA model showed a non-cross-validated r² value of 0.978, while the best CoMSIA model had an r² of 0.999, indicating a strong correlation between the calculated fields and the observed cytotoxic activities. nih.gov Similarly, 3D-QSAR studies on thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors have produced robust CoMFA and CoMSIA models with high cross-validated correlation coefficients (q²) and determination coefficients (r²), providing valuable guidance for the design of new potent inhibitors. nih.govsemanticscholar.org

These models are often visualized as contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a contour map might indicate that a bulky substituent in a particular region would be beneficial for activity, while a negatively charged group in another area would be detrimental.

Table 1: Statistical Parameters of CoMFA and CoMSIA Models for Pyrimidine Analogues

| Study Subject | Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Number of Components | Reference |

|---|---|---|---|---|---|

| Fluorinated hexahydropyrimidine derivatives | CoMFA | Not Reported | 0.978 | 3 | nih.gov |

| Fluorinated hexahydropyrimidine derivatives | CoMSIA | Not Reported | 0.999 | 4 | nih.gov |

| Thieno-pyrimidine derivatives | CoMFA | 0.818 | 0.917 | Not Reported | nih.gov |

| Thieno-pyrimidine derivatives | CoMSIA | 0.801 | 0.897 | Not Reported | nih.gov |

This table presents a selection of statistical results from various 3D-QSAR studies on pyrimidine-related compounds, demonstrating the predictive power of these models.

Correlation of Molecular Descriptors with Observed Chemical Phenomena

Beyond the 3D fields used in CoMFA and CoMSIA, a wide range of molecular descriptors can be correlated with observed chemical phenomena such as reaction rates and selectivity. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

In the context of pyrimidine derivatives, QSAR studies have successfully employed various descriptors to model their activity. For example, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors used multiple linear regression (MLR) and artificial neural network (ANN) models, achieving high correlation coefficients (R² of 0.889 for MLR and 0.998 for ANN). nih.gov Another study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors identified key descriptors such as the presence of an aromatic ring, the number of double bonds, and partial positive and negative surface areas as being crucial for their inhibitory potency. tandfonline.com

Quantum chemical descriptors, which are derived from quantum mechanical calculations, can provide deep insights into the electronic properties of molecules. nih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often correlated with reactivity. In a QSAR study of pyrimidine derivatives against Plasmodium falciparum, the LUMO energy was a significant descriptor in the best QSAR equation, indicating the importance of the molecule's ability to accept electrons in its biological activity.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Pyrimidine Derivatives

| Descriptor Type | Example Descriptor | Chemical Phenomenon Correlated | Reference |

|---|---|---|---|

| Quantum Chemical | LUMO Energy | Antimalarial Activity | |

| Topological | Aromatic Ring Count (A_Ar) | JAK3 Inhibitory Potency | tandfonline.com |

| Constitutional | Number of Double Bonds (B_Dou) | JAK3 Inhibitory Potency | tandfonline.com |

| Electrostatic | Positive Partial Surface Area (PEOE_VSA_PPOS) | JAK3 Inhibitory Potency | tandfonline.com |

This table illustrates the diversity of molecular descriptors that have been successfully used to model the chemical and biological properties of pyrimidine analogues.

Mechanistic Insights from Structure-Function Correlations

By analyzing the correlations between molecular structure and chemical behavior, it is possible to gain valuable mechanistic insights into how these compounds function at a molecular level.

Analysis of Stereoelectronic and Steric Effects on Chemical Reactivity and Selectivity

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. researchgate.net These effects, along with steric effects (the physical bulk of substituents), play a critical role in determining the chemical reactivity and selectivity of 4-hydroxy-2-(cyclopentyl)pyrimidine analogues.

The pyrimidine ring itself has specific electronic properties, being a π-deficient aromatic heterocycle. nih.gov The nitrogen atoms withdraw electron density from the ring, influencing its reactivity towards electrophiles and nucleophiles. The position of substituents on the pyrimidine ring can further modulate these electronic properties.

The conformation of the cyclopentyl group and its orientation relative to the pyrimidine ring can also have a significant impact on reactivity. For example, the puckered nature of the cyclopentane (B165970) ring can lead to different spatial arrangements of its substituents, which in turn can influence their interaction with the pyrimidine ring or with external reagents.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding is a crucial non-covalent interaction that significantly influences the structure, properties, and function of molecules. rsc.orgacs.org In 4-hydroxy-2-(cyclopentyl)pyrimidine analogues, both intramolecular and intermolecular hydrogen bonds can play important roles.

The 4-hydroxy group and the nitrogen atoms in the pyrimidine ring are potential hydrogen bond donors and acceptors. rsc.orgacs.org Intramolecular hydrogen bonds can form between the 4-hydroxy group and a nitrogen atom in the pyrimidine ring, which can affect the molecule's conformation and reactivity. nih.govrsc.org The formation of such bonds can stabilize certain conformations and influence the acidity of the hydroxyl proton and the basicity of the nitrogen atoms.

Intermolecular hydrogen bonds are critical for the interaction of these molecules with biological targets, such as enzymes. acs.org The ability of the pyrimidine nitrogen atoms to act as hydrogen bond acceptors is a key feature in their molecular recognition by proteins. rsc.org Studies on pyrimidine-water complexes have shown that the pyrimidine ring can form distinct hydrogen-bonded species, with the nitrogen atoms acting as acceptors for water's hydrogen atoms. acs.org The strength and geometry of these hydrogen bonds are crucial for the binding affinity and specificity of the molecule.

Role of Cyclopentyl Moiety in Molecular Recognition and Conformational Preferences

The cyclopentane ring is not planar and exists in puckered conformations, most commonly the "envelope" and "half-chair" forms. libretexts.orgmaricopa.edudalalinstitute.com This flexibility allows the cyclopentyl group to adopt different spatial orientations, which can be crucial for fitting into a binding pocket of a target protein. The conformational preference of the cyclopentyl ring can be influenced by its substituents and its interaction with the pyrimidine ring.

In the context of drug design, the cyclopentyl moiety can provide a scaffold for the attachment of other functional groups that can interact with the target protein. nih.gov For example, in a series of cyclopentyl-pyrimidine based analogues designed as IGF-1R inhibitors, the substitution pattern on the cyclopentyl ring was found to be critical for their in vitro activity. nih.gov The cyclopentyl group can also contribute to the hydrophobic interactions within the binding site, further enhancing binding affinity.

Computational and Spectroscopic Probes of Non-Covalent Interactions

The arrangement and stability of molecular structures are significantly influenced by non-covalent interactions. In the context of 4-hydroxy-2-(cyclopentyl)pyrimidine and its analogues, computational and spectroscopic methods serve as crucial tools for elucidating the nature and impact of these weak forces, which include hydrogen bonds, π-stacking, and van der Waals forces.

Computational Investigations

Computational chemistry provides deep insights into the intermolecular interactions that govern the behavior of pyrimidine derivatives. Methods such as Density Functional Theory (DFT), molecular docking, and Hirshfeld surface analysis are commonly employed to model and quantify these non-covalent bonds. nih.govnih.gov

DFT calculations are instrumental in determining the optimized geometries and interaction energies of molecular dimers and complexes. For instance, studies on similar heterocyclic systems have shown that dimerization is often driven by hydrogen bonding, with π-stacking interactions providing further stabilization. nih.gov The energy changes associated with these interactions can be calculated, indicating the favorability of certain structural arrangements. nih.gov

Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular contacts in crystal structures. By mapping properties like d_norm (normalized contact distance) onto the surface, it is possible to identify specific regions involved in hydrogen bonding and other close contacts. Two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of the different types of intermolecular interactions. nih.gov For pyrazolo[3,4-d]pyrimidine derivatives, this analysis has revealed the formation of inversion dimers through paired N—H···O hydrogen bonds, which are further linked by other weak interactions to form layered supramolecular structures. nih.gov

Molecular docking simulations are used to predict the binding orientation and affinity of pyrimidine analogues within the active sites of biological targets like enzymes. nih.govnih.gov These simulations can identify key intermolecular hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. The calculated binding energies provide a measure of the binding affinity. nih.gov

Table 1: Representative Computational Data for Pyrimidine Analogues This table presents typical data obtained from computational studies on non-covalent interactions in pyrimidine-related heterocyclic systems.

| Computational Method | Analyte System | Interaction Type | Key Finding | Reference |

| DFT | 4-hydroxybenzylamine dimers | Hydrogen Bonding (O–H⋯N), π-stacking | Dimerization is exergonic only when dispersion interactions are included, highlighting the importance of π-stacking for stabilization. | nih.gov |

| Hirshfeld Surface Analysis | Pyrazolo[3,4-d]pyrimidines | N—H···O, C—H···Cg, π-stacking | Crystal packing is dominated by inversion dimers formed by N—H···O hydrogen bonds and stabilized by slipped π-stacking interactions. | nih.gov |

| Molecular Docking | Pyrazolo[3,4-d]pyrimidines in DNA Topoisomerase | Hydrogen Bonding | Binding affinity and antiproliferative activity correlate with the number and type of intermolecular hydrogen bonds formed with amino acid residues. | nih.gov |

| Symmetry-Adapted Perturbation Theory (SAPT) | Nucleobase-Water | Hydrogen Bonding, Electrostatics | Electrostatic attraction and exchange-repulsion are the dominant forces in nucleobase-water interactions. | mdpi.com |

Spectroscopic Probes

Spectroscopic techniques provide experimental evidence for the non-covalent interactions predicted by computational models. Methods such as Nuclear Magnetic Resonance (NMR), UV-visible (UV-vis) absorption, fluorescence, and Fourier-transform infrared (FT-IR) spectroscopy are particularly valuable. rsc.orgacs.orgmdpi.com

Fluorescence Spectroscopy is highly sensitive for studying the binding of pyrimidine derivatives to macromolecules like human serum albumin (HSA). acs.org The intrinsic fluorescence of proteins like HSA can be quenched upon the formation of a complex with a ligand. This quenching can be analyzed using the Stern-Volmer equation to determine binding constants (K_a) and the number of binding sites. Thermodynamic parameters derived from temperature-dependent studies can reveal the primary intermolecular forces involved, such as hydrophobic interactions or hydrogen bonds. acs.org

UV-visible Absorption Spectroscopy can also detect the formation of a ground-state complex between a pyrimidine analogue and a target molecule. Changes in the absorption spectrum of the molecule upon binding can provide evidence of the interaction. acs.org

NMR Spectroscopy is a powerful tool for elucidating molecular structure and intermolecular interactions in solution. The chemical shifts of protons involved in hydrogen bonding (e.g., N-H or O-H protons) are often sensitive to their environment. The formation of an intermolecular hydrogen bond typically results in a downfield shift of the proton resonance. mdpi.com

FT-IR Spectroscopy provides information about vibrational modes in a molecule. The formation of hydrogen bonds can be observed through shifts in the stretching frequencies of the involved functional groups, such as C=O and N-H groups. mdpi.commdpi.com

Table 2: Spectroscopic Data for Probing Non-Covalent Interactions of Pyrimidine Analogues This table summarizes typical findings from spectroscopic studies investigating the interactions of pyrimidine derivatives.

| Spectroscopic Technique | System Studied | Observation | Quantitative Finding | Reference |

| Fluorescence Spectroscopy | AHDMPPC with Human Serum Albumin (HSA) | Fluorescence quenching of HSA upon binding of the pyrimidine derivative. | Binding Affinity (K_a): ~10⁴ L mol⁻¹; Binding Sites (n): ≈ 1 | acs.org |

| Fluorescence Resonance Energy Transfer (FRET) | AHDMPPC with HSA | Energy transfer from HSA (donor) to AHDMPPC (acceptor). | Specific Binding Distance (r): 2.25 nm | acs.org |

| Circular Dichroism (CD) | G-quadruplex DNA with Triazole-linked Pyrimidines | Conformational changes in DNA upon ligand interaction. | Ligand binding leads to the unfolding of the G-quadruplex structure. | nih.gov |

| FT-IR Spectroscopy | N-Acylhydrazone derivatives of Pyrrolo[3,4-d]pyridazinone | Shift in C=O stretching frequency. | Confirms the presence of specific functional groups and supports structural elucidation. | mdpi.com |

Future Research Directions and Advanced Research Considerations

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The pursuit of more efficient and environmentally friendly methods for synthesizing pyrimidine (B1678525) derivatives is a key area of contemporary chemical research. Traditional methods for creating pyrimidine rings often involve multi-step processes with harsh reaction conditions and the use of hazardous reagents. wikipedia.org Future research will likely focus on the development of novel synthetic pathways that address these limitations, with a particular emphasis on sustainability.

Multicomponent reactions (MCRs) represent a promising avenue for the synthesis of complex molecules like 4-Hydroxy-2-(cyclopentyl)pyrimidine from simple starting materials in a single step. acs.orgnih.gov These reactions are highly atom-economical and can lead to the rapid generation of diverse chemical libraries. nih.gov For instance, an iridium-catalyzed multicomponent synthesis has been reported for producing various pyrimidines from amidines and alcohols, showcasing a sustainable approach that liberates hydrogen and water as byproducts. acs.orgnih.govbohrium.com The adaptation of such MCRs to incorporate cyclopentyl-containing building blocks could provide a direct and efficient route to 4-Hydroxy-2-(cyclopentyl)pyrimidine.

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives. benthamdirect.com This includes the use of alternative energy sources like microwave and ultrasound irradiation to accelerate reactions and improve yields, often under solvent-free conditions. nih.gov The use of solid supports, such as basic alumina, can also facilitate cyclization reactions and simplify product purification. nih.gov The development of catalytic systems, particularly those based on abundant and non-toxic metals, will be crucial for creating more sustainable synthetic processes. benthamdirect.com

| Synthetic Approach | Advantages | Potential for 4-Hydroxy-2-(cyclopentyl)pyrimidine Synthesis |

| Multicomponent Reactions (MCRs) | High atom economy, reduced reaction steps, potential for diversity. acs.orgnih.gov | Direct synthesis from cyclopentanecarboxamidine, a β-dicarbonyl compound, and a nitrogen source. |

| Green Chemistry Methods | Use of alternative energy sources (microwaves, ultrasound), solvent-free conditions, recyclable catalysts. benthamdirect.comnih.gov | Improved reaction efficiency and reduced environmental impact compared to traditional methods. |

| Catalytic Systems | High selectivity, lower energy requirements, potential for asymmetric synthesis. acs.orgbohrium.com | Iridium-pincer complexes or other transition metal catalysts could be employed for regioselective synthesis. acs.orgbohrium.com |

Development of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding the intricate mechanistic details of chemical reactions is fundamental to optimizing reaction conditions and improving yields. Advanced spectroscopic techniques are poised to play a pivotal role in the real-time monitoring of the synthesis of 4-Hydroxy-2-(cyclopentyl)pyrimidine.

Ultrafast multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for elucidating the dynamics of complex organic reactions. nih.govacs.org This technique allows for the collection of numerous 2D NMR spectra over the course of a reaction, providing unprecedented insight into the formation of transient intermediates and the final product. nih.govacs.org By applying this method to the synthesis of 4-Hydroxy-2-(cyclopentyl)pyrimidine, researchers could identify and characterize previously unobserved intermediates, leading to a more complete understanding of the reaction mechanism. nih.gov

Raman spectroscopy, particularly when combined with isotope labeling, offers another powerful method for monitoring chemical transformations. biorxiv.org Carbon isotope imaging can be used to track the incorporation of labeled precursors into the pyrimidine ring, providing a visual representation of the synthetic process at the single-cell level if used in a biological context. biorxiv.org In a synthetic chemistry setting, this could be adapted to monitor the progress of the reaction and the formation of specific bonds. Other spectroscopic techniques like fluorescence spectroscopy can also be valuable, especially if fluorescent probes are incorporated into the reacting molecules. nih.govmdpi.com

| Spectroscopic Technique | Information Gained | Application to 4-Hydroxy-2-(cyclopentyl)pyrimidine Synthesis |

| Ultrafast 2D NMR | Real-time structural and dynamic information on reactants, intermediates, and products. nih.govacs.org | Elucidation of the reaction mechanism, identification of transient species, and optimization of reaction conditions. |

| Raman Spectroscopy | Vibrational information, bond formation/breaking, and molecular structure. biorxiv.org | In-situ monitoring of the reaction progress and kinetics. |

| Fluorescence Spectroscopy | Electronic structure and local environment, particularly with fluorescently tagged molecules. nih.govmdpi.com | Probing specific reaction steps or the interaction of the molecule with its environment. |

Integration of Machine Learning and AI in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. nih.govyoutube.com These computational tools can be leveraged to accelerate the design of new compounds with desired properties and to predict the characteristics of existing molecules like 4-Hydroxy-2-(cyclopentyl)pyrimidine.

Quantitative Structure-Activity Relationship (QSAR) modeling, a key application of machine learning in chemistry, establishes a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. youtube.comijcit.com By training ML models on datasets of known pyrimidine derivatives, it is possible to predict the potential biological activities of 4-Hydroxy-2-(cyclopentyl)pyrimidine. ijcit.com Ensemble learning algorithms, such as Bagging and AdaBoost, have shown significant promise in improving the predictive performance of QSAR models for pyrimidine-based compounds. ijcit.com

| AI/ML Application | Description | Relevance to 4-Hydroxy-2-(cyclopentyl)pyrimidine |

| QSAR Modeling | Predicts biological activity or properties based on chemical structure. youtube.comijcit.com | Prediction of potential therapeutic targets and off-target effects. |

| Generative Models | Designs novel molecules with desired characteristics. nih.gov | Discovery of new analogs with improved potency or pharmacokinetic properties. |

| Property Prediction | Forecasts physicochemical properties, toxicity, and spectroscopic data. specialchem.comspecialchem.com | In-silico assessment of drug-likeness and potential liabilities. |

Investigation of Pyrimidine Reactivity in Complex Chemical Environments

The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including nucleic acids. ekb.egnih.gov Understanding the reactivity of 4-Hydroxy-2-(cyclopentyl)pyrimidine in complex chemical environments, such as those found in biological systems, is crucial for elucidating its mechanism of action and potential metabolic fate.

The electron-deficient nature of the pyrimidine ring, a result of the two nitrogen atoms, influences its reactivity. wikipedia.org Electrophilic substitution is generally less facile than in pyridine (B92270) and tends to occur at the C5 position, which is the least electron-deficient. wikipedia.org The presence of the hydroxyl group at the C4 position and the cyclopentyl group at the C2 position will significantly modulate the electronic properties and steric accessibility of the ring, thereby influencing its reactivity.

| Reaction Type | General Principles for Pyrimidines | Predicted Reactivity of 4-Hydroxy-2-(cyclopentyl)pyrimidine |

| Electrophilic Substitution | Occurs preferentially at the C5 position. wikipedia.org | The electron-donating hydroxyl group may activate the ring towards electrophilic attack. |

| Nucleophilic Substitution | Can occur at the electron-deficient C2, C4, and C6 positions, especially with leaving groups present. | The hydroxyl group at C4 could potentially be displaced by nucleophiles under certain conditions. |

| Metabolism | Catabolized to β-amino acids, CO2, and ammonia (B1221849). wikipedia.org | The cyclopentyl group may influence the rate and pathway of metabolic degradation. |

Q & A

Q. What are the established synthetic routes for 4-Hydroxy-2-(cyclopentyl)pyrimidine, and what are their respective yields and limitations?

The synthesis of pyrimidine derivatives often employs condensation reactions between cyclopentyl-substituted precursors and urea or thiourea derivatives. For example, cyclopentyl groups can be introduced via nucleophilic substitution or cycloaddition reactions. A review of pyrimidine alkaloid synthesis highlights the use of microwave-assisted methods to improve yields (up to 75–85%) compared to traditional reflux conditions (50–60%) . However, regioselectivity challenges may arise due to competing side reactions, particularly with bulky substituents like cyclopentyl. One-pot multicomponent reactions (e.g., Biginelli-type syntheses) are also noted for efficiency but may require optimization of catalysts (e.g., Lewis acids) to enhance purity .

Q. Which spectroscopic techniques are most effective for characterizing 4-Hydroxy-2-(cyclopentyl)pyrimidine, and what key spectral markers should researchers prioritize?

- NMR : H NMR will show distinct signals for the cyclopentyl group (multiplet at δ 1.5–2.5 ppm) and the hydroxyl proton (broad singlet at δ 10–12 ppm). C NMR confirms the pyrimidine ring carbons (δ 150–170 ppm) and cyclopentyl carbons (δ 20–35 ppm) .

- IR : A strong absorption band near 3200–3400 cm corresponds to the hydroxyl group, while C=N and C-O stretches appear at 1650–1750 cm .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns help confirm the molecular formula and substituent stability .

Q. What safety protocols are critical when handling 4-Hydroxy-2-(cyclopentyl)pyrimidine in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as pyrimidine derivatives may cause respiratory irritation .

- Waste Disposal : Segregate chemical waste and consult certified disposal services, as improper handling risks environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during cyclopentyl group introduction in pyrimidine syntheses?

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side-product formation.

- Catalysts : Lewis acids like ZnCl or CeCl improve electrophilic substitution at the C2 position of the pyrimidine ring .

- Temperature Control : Lower temperatures (0–5°C) minimize thermal degradation, while microwave irradiation accelerates reaction kinetics without compromising selectivity .

Q. What strategies resolve contradictions in reported biological activity data for 4-Hydroxy-2-(cyclopentyl)pyrimidine derivatives?

- Systematic Substituent Variation : Modify the hydroxyl group (e.g., esterification) or cyclopentyl moiety (e.g., fluorination) to assess structure-activity relationships (SAR). Evidence from antiviral studies shows cyclopentyl groups enhance activity compared to smaller alkyl chains .

- In Silico Modeling : Use molecular docking or QSAR models to predict binding affinities and validate experimental results. This approach clarifies discrepancies between in vitro and cellular assay outcomes .

- Batch Reprodubility : Standardize synthetic protocols (e.g., purification via column chromatography) to ensure consistent compound purity, as impurities often skew bioactivity data .

Q. How does the electronic environment of the pyrimidine ring influence the reactivity of 4-Hydroxy-2-(cyclopentyl)pyrimidine in nucleophilic substitution reactions?

The hydroxyl group at C4 acts as an electron-withdrawing group, activating the C2 and C6 positions for nucleophilic attack. Computational studies (e.g., DFT calculations) reveal that the cyclopentyl substituent at C2 introduces steric hindrance, directing reactions preferentially to C6. Solvent polarity further modulates charge distribution, with protic solvents stabilizing transition states in SNAr mechanisms .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., variable IC values in cytotoxicity assays), cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and control for cell-line specificity .

- Scale-Up Challenges : Pilot studies using flow chemistry or continuous reactors can address scalability issues identified in batch syntheses, particularly for cyclopentyl-containing intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.